
(5-Methyl-6-morpholinopyridin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methyl-6-morpholinopyridin-3-yl)methanamine is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . This compound is known for its versatile potential in various scientific and industrial applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of (5-Methyl-6-morpholinopyridin-3-yl)methanamine involves several steps. One common synthetic route includes the reaction of 5-methyl-6-chloropyridin-3-amine with morpholine under specific reaction conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(5-Methyl-6-morpholinopyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.
Applications De Recherche Scientifique
(5-Methyl-6-morpholinopyridin-3-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-Methyl-6-morpholinopyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
(5-Methyl-6-morpholinopyridin-3-yl)methanamine can be compared with other similar compounds, such as:
(6-Morpholinopyridazin-3-yl)methanamine hydrochloride: This compound has a similar structure but differs in its chemical properties and applications.
(5-fluoropyridin-3-yl)methanamine: Another structurally related compound with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the versatility of its applications in various fields.
Propriétés
Formule moléculaire |
C11H17N3O |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
(5-methyl-6-morpholin-4-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C11H17N3O/c1-9-6-10(7-12)8-13-11(9)14-2-4-15-5-3-14/h6,8H,2-5,7,12H2,1H3 |
Clé InChI |
OTKSOULSJSWNQB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1N2CCOCC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


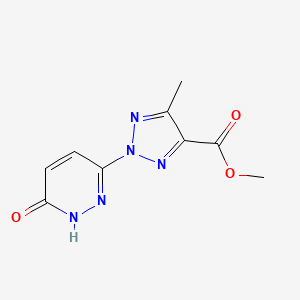

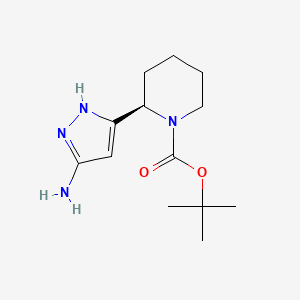

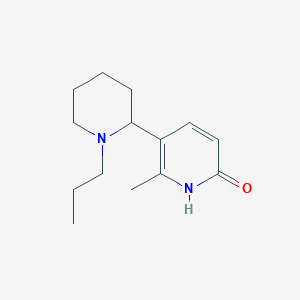
![7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole](/img/structure/B11801881.png)
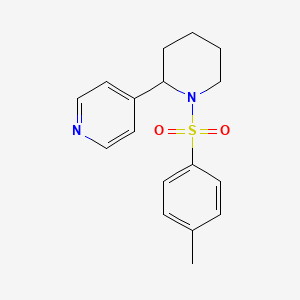
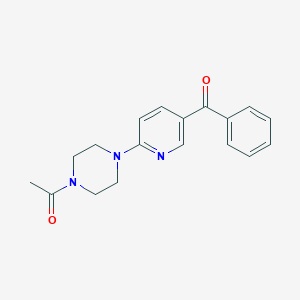


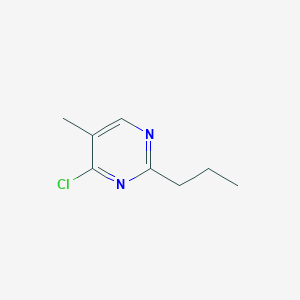
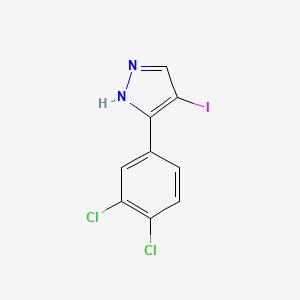
![6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11801938.png)

